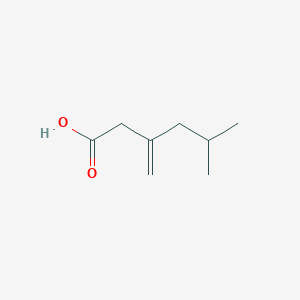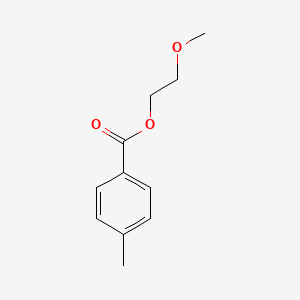
7-Nitrotrideca-4,9-diene-2,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrotrideca-4,9-diene-2,12-dione is an organic compound with the molecular formula C13H19NO4. It features a nitro group and two ketone functionalities, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrotrideca-4,9-diene-2,12-dione typically involves the nitration of trideca-4,9-diene-2,12-dione. This can be achieved through the reaction of trideca-4,9-diene-2,12-dione with nitric acid under controlled conditions to introduce the nitro group at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Nitrotrideca-4,9-diene-2,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitrotrideca-4,9-diene-2,12-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nitrotrideca-4,9-diene-2,12-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pathways involved may include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Nitrotrideca-4,9-diene-2,12-dione: Contains a nitro group and two ketone functionalities.
Trideca-4,9-diene-2,12-dione: Lacks the nitro group but has similar diene and ketone functionalities.
7-Aminotridodeca-4,9-diene-2,12-dione: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
| 90341-46-1 | |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-nitrotrideca-4,9-diene-2,12-dione |
InChI |
InChI=1S/C13H19NO4/c1-11(15)7-3-5-9-13(14(17)18)10-6-4-8-12(2)16/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
ZZBHLLFPRWNGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC=CCC(CC=CCC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)



